Cas no 2639422-26-5 (7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
![7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2639422-26-5x500.png)
7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- EN300-27724956
- 2639422-26-5
- 7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
- インチ: 1S/C18H18N4O4/c1-18(2,3)26-17(25)21-12-6-4-5-11(9-12)14-7-8-19-15-13(16(23)24)10-20-22(14)15/h4-10H,1-3H3,(H,21,25)(H,23,24)
- InChIKey: RKNTXXHSGPHSOM-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=C(C=1)C1=CC=NC2=C(C(=O)O)C=NN12)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 354.13280507g/mol
- どういたいしつりょう: 354.13280507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 106Ų
7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724956-0.1g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 0.1g |
$904.0 | 2025-03-20 | |
Enamine | EN300-27724956-10.0g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 10.0g |
$4421.0 | 2025-03-20 | |
Enamine | EN300-27724956-5.0g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 5.0g |
$2981.0 | 2025-03-20 | |
Enamine | EN300-27724956-0.25g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 0.25g |
$946.0 | 2025-03-20 | |
Enamine | EN300-27724956-1.0g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 1.0g |
$1029.0 | 2025-03-20 | |
Enamine | EN300-27724956-0.5g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 0.5g |
$987.0 | 2025-03-20 | |
Enamine | EN300-27724956-0.05g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 0.05g |
$864.0 | 2025-03-20 | |
Enamine | EN300-27724956-2.5g |
7-(3-{[(tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2639422-26-5 | 95.0% | 2.5g |
$2014.0 | 2025-03-20 |
7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acidに関する追加情報
7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Comprehensive Overview
The compound 7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, identified by the CAS number 2639422-26-5, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyrazolopyrimidines, which are known for their unique structural properties and diverse biological activities. The molecule's structure incorporates a pyrazolo[1,5-a]pyrimidine core, a phenyl group substituted with a tert-butoxycarbonylamino group, and a carboxylic acid moiety, making it a versatile scaffold for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes, often involving advanced coupling reactions and protecting group strategies. The tert-butoxycarbonyl (Boc) group plays a crucial role in controlling the reactivity of the amine functionality during the synthesis, ensuring high yields and purity of the final product. Researchers have demonstrated that the Boc group can be readily removed under mild acidic conditions, facilitating further modifications or applications where free amine groups are required.
The pyrazolo[1,5-a]pyrimidine core is a well-known heterocyclic structure with inherent stability and electronic properties that make it suitable for various applications. This core has been extensively studied in medicinal chemistry due to its ability to interact with biological targets such as kinases and other enzymes. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery programs targeting specific diseases, including cancer and inflammatory disorders.
In addition to its biological applications, the compound has shown promise in materials science. The carboxylic acid group provides opportunities for polymerization or coordination with metal ions, making it a candidate for the development of novel materials with tailored properties. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials, leveraging its structural flexibility and reactivity.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, predicting its reactivity towards various chemical transformations. These computational studies have been corroborated by experimental data, demonstrating the accuracy of theoretical models in predicting molecular behavior.
Moreover, green chemistry principles have been applied to optimize the synthesis of this compound. By employing catalytic systems and minimizing waste generation, researchers have developed environmentally friendly routes to this molecule. These efforts align with global sustainability goals and highlight the importance of eco-friendly practices in modern chemical research.
In conclusion, 7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application strategies, positions it as a valuable tool for future innovations in medicine, materials science, and beyond.
2639422-26-5 (7-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) 関連製品
- 2228401-02-1(4-(azetidin-3-yl)methyl-2-methoxyphenol)
- 122150-10-1(5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 165378-13-2(DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE)
- 1697459-97-4(1-(Azidomethyl)-2-bromo-3-nitrobenzene)
- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)
- 2097931-60-5(5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
- 2044713-39-3(1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride)
- 477189-40-5((E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)
- 2098133-85-6(1-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one)
- 887338-47-8(3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole)


